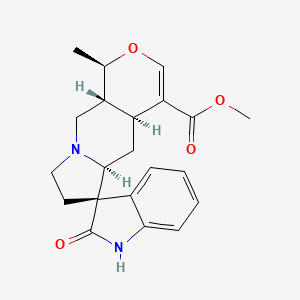

Uncarine A

Description

This compound has been reported in Uncaria hirsuta, Uncaria tomentosa, and Uncaria elliptica with data available.

unsure if isomer belongs with this or uncarine E

Structure

3D Structure

Properties

IUPAC Name |

methyl (1R,4aS,5aS,6S,10aR)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12-,13+,14-,18+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIAZDVHNCCPDM-DQDWJNSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]2CN3CC[C@@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701100064 | |

| Record name | Methyl (1′R,3S,4′aS,5′aS,10′aR)-1,2,5′,5′a,7′,8′,10′,10′a-octahydro-1′-methyl-2-oxospiro[3H-indole-3,6′(4′aH)-[1H]pyrano[3,4-f]indolizine]-4′-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701100064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6899-73-6 | |

| Record name | Methyl (1′R,3S,4′aS,5′aS,10′aR)-1,2,5′,5′a,7′,8′,10′,10′a-octahydro-1′-methyl-2-oxospiro[3H-indole-3,6′(4′aH)-[1H]pyrano[3,4-f]indolizine]-4′-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6899-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uncarine A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006899736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl (1′R,3S,4′aS,5′aS,10′aR)-1,2,5′,5′a,7′,8′,10′,10′a-octahydro-1′-methyl-2-oxospiro[3H-indole-3,6′(4′aH)-[1H]pyrano[3,4-f]indolizine]-4′-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701100064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UNCARINE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N27X6B2Q57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Uncarine A: A Technical Guide for Researchers

FOR RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PURPOSES ONLY

Abstract

Uncarine A, a pentacyclic oxindole (B195798) alkaloid isolated from plants of the Uncaria genus, commonly known as Cat's Claw, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, and explores its potential therapeutic applications with a focus on its anti-inflammatory, neuroprotective, and anticancer effects. Detailed experimental protocols and signaling pathway diagrams are provided to support researchers in their investigation of this promising natural compound.

Chemical and Physical Properties

This compound is a significant bioactive compound found in the bark and roots of Uncaria tomentosa.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 6899-73-6 | [1][2] |

| Molecular Formula | C₂₁H₂₄N₂O₄ | [2] |

| Molecular Weight | 368.43 g/mol | [1][2][3] |

| Appearance | Powder | [2] |

| Storage | Store at -20°C | |

| Solubility | Soluble in chloroform (B151607) and methanol |

Biological Activities and Therapeutic Potential

Alkaloids derived from Uncaria species, including this compound, have demonstrated a wide array of biological activities, positioning them as compounds of interest for drug development.[1] Key therapeutic areas of investigation for this compound and related alkaloids include:

-

Anti-inflammatory Effects: Uncaria tomentosa extracts have been traditionally used to treat inflammatory conditions.[4] Research suggests that these effects are mediated, in part, through the inhibition of pro-inflammatory cytokines.[4]

-

Neuroprotective Properties: Studies on alkaloids from Uncaria rhynchophylla suggest a neuroprotective role in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[5][6] The mechanisms may involve the modulation of pathways such as the PI3K/Akt/GSK-3β signaling cascade.[5][6]

-

Anticancer Activity: Various Uncaria alkaloids have been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death).[2][3][7][8]

Signaling Pathways

The biological effects of this compound and related alkaloids are understood to be mediated through the modulation of key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB p50/p65 heterodimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Extracts from Uncaria tomentosa have been shown to inhibit NF-κB activation, suggesting a potential mechanism for their anti-inflammatory effects.[9][10][11][12][13][14]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Activation of this pathway is implicated in both normal cellular processes and in the pathology of diseases such as cancer and neurodegenerative disorders. Some natural compounds have been shown to exert their neuroprotective effects by activating the PI3K/Akt pathway, which in turn can inhibit pro-apoptotic proteins and promote cell survival.[15][16] Studies on related alkaloids from Uncaria species suggest that modulation of this pathway may contribute to their observed neuroprotective effects.[6]

Experimental Protocols

The following are generalized protocols for key experiments relevant to the study of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used for this compound).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

-

Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis induced by this compound.

Materials:

-

This compound

-

6-well plates

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for a specified duration.

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

NF-κB Activation Assay (Luciferase Reporter Assay)

This assay measures the transcriptional activity of NF-κB in response to treatment with this compound.

Materials:

-

Cells transfected with a luciferase reporter plasmid containing NF-κB binding sites.

-

This compound

-

Stimulating agent (e.g., TNF-α or LPS)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the transfected cells in a multi-well plate.

-

Pre-treat the cells with different concentrations of this compound for a specified time.

-

Stimulate the cells with an NF-κB activating agent (e.g., TNF-α).

-

After the stimulation period, lyse the cells.

-

Add the luciferase assay reagent to the cell lysate.

-

Measure the luminescence using a luminometer. A decrease in luminescence in this compound-treated cells compared to the stimulated control indicates inhibition of NF-κB activation.

Conclusion

This compound is a promising natural product with a range of biological activities that warrant further investigation for its therapeutic potential. This technical guide provides foundational information for researchers, including its chemical properties, known biological effects, and relevant experimental protocols. The provided signaling pathway diagrams offer a visual representation of the potential mechanisms of action of this compound. It is anticipated that continued research will further elucidate the therapeutic applications of this intriguing alkaloid.

References

- 1. Oxindole alkaloids from Uncaria tomentosa induce apoptosis in proliferating, G0/G1-arrested and bcl-2-expressing acute lymphoblastic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Uncaria tomentosa aqueous-ethanol extract triggers an immunomodulation toward a Th2 cytokine profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Uncaria rhynchophylla inhibits the production of nitric oxide and interleukin-1β through blocking nuclear factor κB, Akt, and mitogen-activated protein kinase activation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotection Against MPP+-Induced Cytotoxicity Through the Activation of PI3-K/Akt/GSK3β/MEF2D Signaling Pathway by Rhynchophylline, the Major Tetracyclic Oxindole Alkaloid Isolated From Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of Uncaria tomentosa Extract on Apoptosis Triggered by Oxaliplatin Exposure on HT29 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Uncaria tomentosa acts as a potent TNF-alpha inhibitor through NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory and/or immunomodulatory activities of Uncaria tomentosa (cat’s claw) extracts: A systematic review and meta-analysis of in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protective effects and mechanism of puerarin targeting PI3K/Akt signal pathway on neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]

Uncarine A: A Technical Guide to Its Natural Sources, Quantification, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncarine A, a pentacyclic oxindole (B195798) alkaloid, is a significant bioactive compound predominantly found in plant species of the Uncaria genus, commonly known as Cat's Claw.[1][2] This document provides a comprehensive technical overview of the natural sources of this compound, detailed methodologies for its extraction and quantification, and an exploration of its molecular mechanisms of action, particularly its role in modulating inflammatory signaling pathways.

Natural Sources of this compound

This compound has been identified in several species within the Uncaria genus, which are primarily woody vines native to the tropical and subtropical regions of Central and South America and Asia. The concentration of this compound and other related alkaloids can vary significantly depending on the plant species, the specific part of the plant utilized (e.g., bark, roots, leaves), geographical location, and the chemotype of the plant.[1][3][4]

The primary plant sources of this compound include:

-

Uncaria tomentosa : Commonly referred to as Cat's Claw, this is the most well-studied source of this compound and other oxindole alkaloids. The bark and root are the most frequently utilized parts for alkaloid extraction.

-

Uncaria guianensis : Also known as Cat's Claw, this species is another significant source of pentacyclic oxindole alkaloids.

-

Uncaria hirsuta : This species has also been reported to contain this compound.

-

Uncaria elliptica : Another documented source of this compound.

-

Uncaria callophylla : LC-MS/MS analysis has identified this compound in the methanolic extract of the stems of this plant.

It is important to note that the alkaloid profile, including the presence and concentration of this compound, can differ substantially between these species and even within the same species due to the existence of different chemotypes.

Quantitative Analysis of this compound in Plant Material

The quantification of this compound in Uncaria species is crucial for the standardization of herbal preparations and for pharmacological research. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) are the most common and reliable methods for the accurate determination of this compound and other alkaloids.

Table 1: Quantitative Data of Oxindole Alkaloids in Uncaria tomentosa

| Plant Part | Total Oxindole Alkaloids (g%) | Pentacyclic Oxindole Alkaloids (POA) (g%) | Tetracyclic Oxindole Alkaloids (TOA) (g%) | Reference |

| Stem Bark (Wild) | 0.328 - 2.591 | 0.057 - 2.584 | Not specified | |

| Branches (Wild) | 0.347 - 1.431 | 0.052 - 0.999 | 0.003 - 1.335 | |

| Leaves (Wild) | 0.360 - 4.792 | 0.041 - 2.193 | 0.003 - 4.371 |

Note: this compound is a pentacyclic oxindole alkaloid. The data represents the range of total and specific alkaloid types found in wild populations, highlighting the chemical variability.

Experimental Protocols

Protocol 1: Extraction and Isolation of Oxindole Alkaloids from Uncaria tomentosa Bark

This protocol outlines a general procedure for the extraction and isolation of an alkaloid-enriched fraction from U. tomentosa bark, which can be further purified to yield this compound.

1. Plant Material Preparation:

- Dry the bark of Uncaria tomentosa at a controlled temperature (e.g., 40-50°C) to prevent degradation of thermolabile compounds.

- Grind the dried bark into a fine powder to increase the surface area for efficient extraction.

2. Extraction:

- Perform an acid-base partition to obtain an alkaloid-enriched extract.

- Alternatively, conduct extraction with boiling methanol (B129727) (e.g., 3 x 10 mL for 15 minutes per extraction cycle).

3. Clean-up and Fractionation:

- For the methanolic extract, a strong cation exchange solid-phase extraction (SCX-SPE) can be employed for clean-up.

- The crude alkaloid extract can be further fractionated using column chromatography with silica (B1680970) gel as the stationary phase.

4. Isolation of this compound:

- Further purification of the fractions containing pentacyclic oxindole alkaloids can be achieved through preparative HPLC to isolate pure this compound.

Protocol 2: Quantification of this compound using HPLC

This protocol provides a methodology for the quantitative analysis of this compound in prepared extracts.

1. Sample Preparation:

- Extract the powdered plant material with a suitable solvent, such as aqueous ethanol. The particle size of the powder can significantly impact extraction yields.

- Filter the extract and dilute it to a known concentration for analysis.

2. HPLC System and Conditions:

- Column: A C18 reversed-phase column is typically used.

- Mobile Phase: A gradient elution with a mobile phase consisting of an organic buffer (e.g., 10 mM phosphate (B84403) buffer at pH 7.0) and acetonitrile (B52724) is effective for separating isomeric compounds.

- Detection: UV detection at 245 nm is suitable for oxindole alkaloids.

- Flow Rate: A typical flow rate is around 1.0 mL/min.

3. Calibration and Quantification:

- Prepare a series of standard solutions of purified this compound at known concentrations.

- Generate a calibration curve by plotting the peak area against the concentration of the standards.

- Inject the prepared sample extract and determine the peak area corresponding to this compound.

- Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways and Mechanisms of Action

This compound and other components of Uncaria tomentosa extracts have been shown to exert significant anti-inflammatory effects. The primary mechanism underlying this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and interleukins.

By inhibiting the activation of NF-κB, this compound can effectively downregulate the inflammatory cascade. This makes it a compound of significant interest for the development of novel anti-inflammatory therapeutics.

Visualizations

Caption: Workflow for this compound extraction, analysis, and isolation.

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

References

- 1. Uncaria tomentosa as a Promising Natural Source of Molecules with Multiple Activities: Review of Its Ethnomedicinal Uses, Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Uncaria tomentosa (Willd. ex Schult.) DC.: A Review on Chemical Constituents and Biological Activities [mdpi.com]

- 4. scielo.br [scielo.br]

The Uncarine Alkaloid Tract: A Deep Dive into the Biosynthesis in Uncaria Species

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the biosynthetic pathway of Uncarine alkaloids, a group of therapeutically significant monoterpenoid indole (B1671886) alkaloids (MIAs) found in Uncaria species, commonly known as Cat's Claw. This document outlines the current understanding of the enzymatic steps, key intermediates, and regulatory aspects of their formation, presenting a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

The Uncarine alkaloids, particularly the tetracyclic and pentacyclic oxindole (B195798) alkaloids such as rhynchophylline (B1680612), isorhynchophylline (B1663542), mitraphylline, and isomitraphylline, have garnered significant attention for their diverse pharmacological activities, including neuroprotective, cardiovascular, and anti-inflammatory effects. A thorough understanding of their biosynthesis is crucial for the metabolic engineering of these compounds and the development of novel therapeutic agents.

The Core Biosynthetic Pathway: From Primary Metabolism to Strictosidine (B192452)

The biosynthesis of all Uncarine alkaloids originates from the convergence of two primary metabolic pathways: the shikimate pathway, which provides the indole precursor tryptamine (B22526), and the methylerythritol phosphate (B84403) (MEP) pathway, which yields the monoterpenoid precursor secologanin.

The initial committed steps are catalyzed by a series of well-characterized enzymes:

-

Tryptophan Decarboxylase (TDC): This pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme catalyzes the decarboxylation of L-tryptophan to produce tryptamine. This is a critical regulatory point, channeling primary metabolites into the alkaloid pathway.

-

Strictosidine Synthase (STR): Tryptamine then undergoes a Pictet-Spengler condensation with secologanin, a reaction stereospecifically catalyzed by strictosidine synthase. This reaction forms strictosidine, the universal precursor for all monoterpenoid indole alkaloids.

-

Strictosidine β-D-Glucosidase (SGD): The glucose moiety of strictosidine is subsequently cleaved by strictosidine β-D-glucosidase, yielding a highly reactive aglycone. This unstable intermediate serves as the branching point for the vast diversity of MIAs.

Diversification: The Formation of Spirooxindole Alkaloids

The reactive strictosidine aglycone undergoes a series of complex, and not yet fully elucidated, cyclization, oxidation, and rearrangement reactions to form the characteristic spirooxindole scaffold of the Uncarine alkaloids. This late stage of the pathway is believed to be orchestrated by a cohort of enzymes, primarily from the cytochrome P450 (CYP450) and flavin-containing monooxygenase (FMO) families.

The proposed pathway to key tetracyclic oxindole alkaloids like rhynchophylline and isorhynchophylline involves intermediates such as 4,21-dehydrogeissoschizine. The conversion of the indole nucleus to the oxindole is a critical transformation, likely catalyzed by specific CYP450s. The stereochemical variations between isomers (e.g., rhynchophylline and isorhynchophylline) are thought to arise from the action of specific isomerases or stereoselective enzymatic reactions.

Quantitative Analysis of Uncarine Alkaloids

The concentration and composition of Uncarine alkaloids can vary significantly depending on the Uncaria species, the specific plant part, geographical location, and developmental stage. Quantitative analysis is essential for quality control and for understanding the regulation of the biosynthetic pathway. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS/MS) are the most common analytical techniques employed.

| Table 1: Quantitative Data of Major Alkaloids in Uncaria Species | ||||

| Species | Plant Part | Alkaloid | Concentration Range (mg/kg) | Reference |

| Uncaria rhynchophylla | Hooks and Stems | Rhynchophylline | 2.9 - 1612 | [1] |

| Isorhynchophylline | 2.60 - 1299 | [1] | ||

| Uncaria tomentosa | Bark | Mitraphylline | Variable | [2] |

| Isomitraphylline | Variable | [2] | ||

| Pteropodine | Variable | [2] | ||

| Speciophylline | Variable | [2] | ||

| Uncaria macrophylla | Hooks and Stems | Rhynchophylline | High levels | [1] |

| Isorhynchophylline | High levels | [1] |

Experimental Protocols

Extraction of Uncarine Alkaloids for HPLC Analysis

This protocol provides a general method for the extraction of Uncarine alkaloids from plant material.

Materials:

-

Dried and powdered Uncaria plant material (e.g., hooks, stems, leaves)

-

Methanol (B129727) or Ethanol (B145695) (70-80% aqueous solution)

-

Ammonia (B1221849) solution (25%)

-

Dichloromethane (B109758) or Chloroform

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Ultrasonic bath

Procedure:

-

Weigh approximately 1 g of the powdered plant material.

-

Moisten the powder with a small amount of 70% ethanol and then basify with ammonia solution to a pH of 9-10.

-

Extract the alkaloids by ultrasonication with dichloromethane (3 x 50 mL) for 30 minutes each time.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the extract and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a known volume of methanol for HPLC analysis.

Enzyme Assays

Principle: The activity of TDC is determined by measuring the formation of tryptamine from L-tryptophan. Tryptamine can be quantified by HPLC with fluorescence detection.

Reaction Mixture (100 µL):

-

50 mM Tris-HCl buffer (pH 8.5)

-

1 mM L-Tryptophan

-

0.1 mM Pyridoxal 5'-phosphate (PLP)

-

Plant protein extract

Procedure:

-

Pre-incubate the reaction mixture without L-tryptophan at 37°C for 5 minutes.

-

Initiate the reaction by adding L-tryptophan.

-

Incubate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 20 µL of 1 M HCl.

-

Centrifuge to pellet the protein.

-

Analyze the supernatant for tryptamine content using reverse-phase HPLC with a fluorescence detector (Excitation: 280 nm, Emission: 360 nm).

Principle: STR activity is measured by quantifying the formation of strictosidine from tryptamine and secologanin. The product is analyzed by HPLC.

Reaction Mixture (100 µL):

-

100 mM Phosphate buffer (pH 6.5)

-

2 mM Tryptamine

-

1 mM Secologanin

-

Plant protein extract

Procedure:

-

Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Stop the reaction by adding 100 µL of methanol.

-

Centrifuge and analyze the supernatant for strictosidine content by reverse-phase HPLC with UV detection at 225 nm.

Principle: SGD activity is determined by measuring the disappearance of the substrate strictosidine.

Reaction Mixture (100 µL):

-

50 mM Sodium phosphate buffer (pH 6.0)

-

0.5 mM Strictosidine

-

Plant protein extract

Procedure:

-

Incubate the reaction mixture at 37°C for 15-30 minutes.

-

Stop the reaction by adding 100 µL of methanol.

-

Centrifuge and analyze the remaining strictosidine in the supernatant by HPLC as described for the STR assay.

Future Perspectives

While significant progress has been made in elucidating the early stages of Uncarine alkaloid biosynthesis, the late and diversifying steps remain a fertile ground for discovery. The identification and characterization of the specific cytochrome P450s, FMOs, and other enzymes responsible for the formation of the diverse spirooxindole skeletons are critical next steps. The application of modern 'omics' technologies, including genomics, transcriptomics, and metabolomics, combined with functional enzyme characterization, will be instrumental in fully unraveling this complex and medicinally important pathway. This knowledge will ultimately pave the way for the biotechnological production of these valuable natural products.

References

Uncaria tomentosa: A Technical Guide to the Isolation and Biological Activity of Uncarine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uncaria tomentosa, commonly known as Cat's Claw, is a woody vine native to the Amazon rainforest with a long history of use in traditional medicine. It is a rich source of a diverse range of bioactive compounds, most notably pentacyclic oxindole (B195798) alkaloids (POAs). Among these, the Uncarine family of alkaloids, including Uncarine A, B (formosanine), C (pteropodine), D (speciophylline), E (isopteropodine), and F, have garnered significant scientific interest for their potential therapeutic applications. This technical guide provides an in-depth overview of Uncaria tomentosa as a source of this compound and its stereoisomers, focusing on extraction and isolation methodologies, quantitative analysis, and their modulatory effects on key signaling pathways implicated in inflammation.

While this compound is a member of this important class of compounds, much of the existing research has focused on its more abundant stereoisomers, Uncarine C (pteropodine) and Uncarine E (isopteropodine). Therefore, this guide will utilize data available for these isomers as a close proxy for this compound, with the acknowledgement that subtle stereochemical differences may influence biological activity.

Quantitative Analysis of Uncarine Alkaloids in Uncaria tomentosa

The concentration of pentacyclic oxindole alkaloids, including the Uncarine series, varies significantly depending on the part of the plant, geographical origin, and harvesting time. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the standard analytical technique for the quantification of these alkaloids.[1][2]

| Plant Part | Total Pentacyclic Oxindole Alkaloids (POAs) (% w/w) | Key Uncarine Alkaloids Detected | Reference |

| Stem Bark (Wild) | 0.328 - 2.591 | Pteropodine (Uncarine C), Isopteropodine (Uncarine E), Speciophylline (Uncarine D), Uncarine F | Pavei et al., 2011 |

| Leaves | 0.041 - 2.193 | Pteropodine (Uncarine C), Isopteropodine (Uncarine E), Speciophylline (Uncarine D), Uncarine F | Pavei et al., 2011 |

| Branches | 0.052 - 0.999 | Pteropodine (Uncarine C), Isopteropodine (Uncarine E), Speciophylline (Uncarine D), Uncarine F | Pavei et al., 2011 |

Note: The table summarizes the range of total pentacyclic oxindole alkaloids found in different parts of Uncaria tomentosa. The specific concentration of this compound is not individually reported in the cited literature; however, its stereoisomers, Uncarine C and Uncarine E, are consistently identified as major POA constituents.

Experimental Protocols

Extraction and Isolation of Uncarine Alkaloids

The following protocol is a detailed method for the isolation of Uncarine C (pteropodine) and Uncarine E (isopteropodine), stereoisomers of this compound, from the bark of Uncaria tomentosa. This procedure is based on an acid-base partition followed by column chromatography.

Materials:

-

Dried and powdered Uncaria tomentosa bark

-

Methanol (B129727) (MeOH)

-

10% Acetic Acid (AcOH) in water

-

Ammonium (B1175870) Hydroxide (NH₄OH)

-

Chloroform (B151607) (CHCl₃)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl Acetate (B1210297) (EtOAc)

-

Rotary evaporator

-

pH meter

-

Chromatography columns

Procedure:

-

Extraction:

-

Macerate 1 kg of powdered Uncaria tomentosa bark in 5 L of methanol for 48 hours at room temperature.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

-

-

Acid-Base Partition:

-

Suspend the crude methanolic extract in 1 L of 10% acetic acid.

-

Filter the acidic solution to remove insoluble material.

-

Adjust the pH of the filtrate to 9.0 with ammonium hydroxide.

-

Extract the alkaline solution three times with an equal volume of chloroform.

-

Combine the chloroform fractions and concentrate under reduced pressure to yield the total alkaloid fraction.

-

-

Silica Gel Column Chromatography:

-

Prepare a silica gel column (e.g., 60g silica gel in a 4x60 cm column) equilibrated with hexane.

-

Dissolve the total alkaloid fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a stepwise gradient of hexane-ethyl acetate (from 9:1 to 1:1 v/v) followed by pure ethyl acetate.

-

Collect fractions of 20 mL and monitor the separation by thin-layer chromatography (TLC) using a hexane-ethyl acetate-methanol (7:2:1 v/v/v) solvent system and a UV lamp (254 nm).

-

Combine fractions containing compounds with similar Rf values.

-

Fractions containing Uncarine E (isopteropodine) and Uncarine C (pteropodine) are typically eluted with hexane-ethyl acetate mixtures.

-

-

Purification and Yield:

-

Further purify the combined fractions containing Uncarine E and Uncarine C by repeated column chromatography or preparative HPLC to achieve high purity (>98%).

-

From a 1 kg starting material of Uncaria tomentosa bark, yields of approximately 211 mg of Uncarine E and 51 mg of Uncarine C can be expected.

-

References

Preliminary Screening of the Biological Activity of Uncarine A and Related Pentacyclic Oxindole Alkaloids: A Technical Guide

Disclaimer: Publicly available scientific literature contains limited specific data on the biological activities of Uncarine A. This technical guide therefore focuses on the well-documented biological activities of its closely related and structurally similar pentacyclic oxindole (B195798) alkaloid (POA) isomers, such as Pteropodine (Uncarine C) and Uncarine F, isolated from the medicinal plant Uncaria tomentosa. The findings presented for these related compounds serve as a robust preliminary model for the potential bioactivities of this compound.

This document provides an in-depth overview of the primary biological activities of these Uncaria alkaloids, detailed experimental protocols for their assessment, and visualizations of the key signaling pathways involved. It is intended for researchers, scientists, and drug development professionals engaged in the screening and characterization of natural products.

Key Biological Activities

Pentacyclic oxindole alkaloids (POAs) from Uncaria tomentosa have demonstrated significant therapeutic potential, primarily exhibiting anticancer and anti-inflammatory properties. These activities are attributed to their ability to modulate critical cellular signaling pathways.

Anticancer and Pro-Apoptotic Activity

POAs have been consistently shown to inhibit the proliferation of various cancer cell lines and induce programmed cell death (apoptosis).[1][2] The most potent of these, Pteropodine and Uncarine F, have shown strong pro-apoptotic effects on leukemia cells.[3] This activity is a cornerstone of their potential as templates for novel antineoplastic drugs.

The mechanism of action involves both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis.[4][5] Studies show that Uncaria extracts can induce apoptosis by promoting the up-regulation of the Fas receptor, leading to the activation of caspase-8 and cleavage of Bid. This connects the extrinsic pathway to the intrinsic pathway, which is further characterized by the up-regulation of Bax, down-regulation of Bcl-X(L), loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-3.

Table 1: Quantitative Data on Anticancer/Pro-Apoptotic Activity

| Compound/Extract | Cell Line | Assay | Concentration | Result | Reference |

|---|---|---|---|---|---|

| Pteropodine (A2) / Uncarine F (A4) | CCRF-CEM-C7H2 (Leukemia) | Apoptosis Induction | 100 µM | 57% increase in apoptotic cells after 48h | |

| U. tomentosa Ethanolic Extract | B16-BL6 (Melanoma) | Cell Viability | 100 µg/mL | ~80% reduction in cell growth | |

| U. tomentosa Ethanolic Extract | HT29 (Colon Cancer) | Cytotoxicity (IC₅₀) | 499 - 803 µg/mL | IC₅₀ range for various extracts |

| Uncarine F | HL-60 / U-937 (Leukemia) | Growth Inhibition | Not specified | Most potent inhibitory effect among tested alkaloids | |

Anti-inflammatory Activity

The traditional use of Uncaria tomentosa for treating inflammatory conditions is supported by modern scientific evidence. The anti-inflammatory effects of its POA constituents are primarily mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.

NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like tumor necrosis factor-alpha (TNF-α). Uncaria extracts have been shown to inhibit the lipopolysaccharide (LPS)-dependent activation of NF-κB. This inhibition prevents the transcription of TNF-α, thereby reducing the inflammatory response. This targeted action makes POAs promising candidates for the development of novel anti-inflammatory therapies.

Table 2: Quantitative Data on Anti-inflammatory Activity

| Compound/Extract | Model System | Assay | Concentration | Result | Reference |

|---|---|---|---|---|---|

| U. tomentosa Hydroalcoholic Extract | Jurkat Cells (stimulated with TNF-α) | NF-κB DNA Binding (EMSA) | 50 - 200 µg/mL | Dose-dependent inhibition of NF-κB binding | |

| U. tomentosa Extract | THP-1 Monocytes (stimulated with LPS) | TNF-α Production (ELISA) | 40 - 160 µg/mL | Inhibition of LPS-induced TNF-α production |

| U. tomentosa Decoction | Macrophages | TNF-α Production | 1.2 - 30 ng/mL | Anti-TNF-α effects observed | |

Experimental Protocols

The following are detailed methodologies for key experiments used to screen the biological activities of Uncarine alkaloids.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight at 37°C.

-

Compound Treatment: Remove the culture medium and add 100 µL of fresh medium containing various concentrations of the test compound (e.g., this compound). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate at 37°C for 1.5 to 4 hours, protected from light.

-

Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Detection (Annexin V/7-AAD Flow Cytometry)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. 7-Aminoactinomycin D (7-AAD) is a fluorescent intercalator that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Seed and treat cells with the test compound as described in the cytotoxicity assay for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and 7-AAD staining solution according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate cell populations based on their fluorescence profiles (FITC-negative/7-AAD-negative for viable; FITC-positive/7-AAD-negative for early apoptotic; FITC-positive/7-AAD-positive for late apoptotic/necrotic).

NF-κB Activation Assessment (Reporter Gene Assay)

This assay quantifies the activity of the NF-κB transcription factor by measuring the expression of a reporter gene (e.g., luciferase) under the control of NF-κB response elements.

Protocol:

-

Transfection: Co-transfect cells (e.g., HEK293T) with a plasmid containing the NF-κB-luciferase reporter construct and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Compound Treatment: After transfection, pre-treat the cells with various concentrations of the test compound for 1-24 hours.

-

Stimulation: Induce NF-κB activation by adding an inflammatory stimulus, such as TNF-α (2000 IU/mL) or LPS (1 µg/mL), and incubate for an additional 4-6 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the control Renilla luciferase activity. Express the results as a percentage of the activity observed in stimulated cells without the test compound.

Visualization of Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the signaling pathways modulated by Uncarine alkaloids.

Experimental Workflow for Bioactivity Screening

Caption: General workflow for screening the biological activity of Uncarine alkaloids.

Pro-Apoptotic Signaling Pathway

Caption: Apoptosis signaling pathways modulated by Uncarine alkaloids.

Anti-inflammatory NF-κB Signaling Pathway

Caption: Inhibition of the canonical NF-κB inflammatory pathway by Uncarine alkaloids.

References

- 1. Treatment with Uncaria tomentosa Promotes Apoptosis in B16-BL6 Mouse Melanoma Cells and Inhibits the Growth of B16-BL6 Tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Oxindole alkaloids from Uncaria tomentosa induce apoptosis in proliferating, G0/G1-arrested and bcl-2-expressing acute lymphoblastic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induction of apoptosis by Uncaria tomentosa through reactive oxygen species production, cytochrome c release, and caspases activation in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of Uncaria tomentosa Extract on Apoptosis Triggered by Oxaliplatin Exposure on HT29 Cells - PMC [pmc.ncbi.nlm.nih.gov]

The In Vitro Pharmacological Profile of Uncarine A: An Analysis of Available Data and Surrounding Research

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the in vitro pharmacological profile of Uncarine A, a pentacyclic oxindole (B195798) alkaloid found in various species of the Uncaria genus. Despite its presence in these medicinally significant plants, a comprehensive, publicly available in vitro pharmacological profile specifically for isolated this compound is notably limited. The majority of research has concentrated on the crude extracts of Uncaria species or their more abundant alkaloid constituents, such as mitraphylline (B1677209) and rhynchophylline.

This document summarizes the available in vitro data for Uncaria extracts and related alkaloids to provide a contextual understanding of the potential activities of this compound. It is crucial to note that the presented data, unless explicitly stated, does not pertain to isolated this compound but rather to complex extracts or other specific alkaloids from the Uncaria genus.

Anti-Cancer Activity

Extracts from Uncaria tomentosa have demonstrated cytotoxic effects against various cancer cell lines. The antiproliferative activity appears to correlate with the concentration of oxindole alkaloids.

Table 1: In Vitro Anti-Cancer Activity of Uncaria tomentosa Preparations

| Preparation/Compound | Cell Line | Assay | Endpoint | Result (IC50) | Reference |

| Uncaria tomentosa bark extract (B/SRT) | KB (cervical carcinoma) | Proliferation | IC50 | 23.57 µg/ml | [1] |

| Uncaria tomentosa bark extract (B/SRT) | MCF-7 (breast carcinoma) | Proliferation | IC50 | 29.86 µg/ml | [1] |

| Uncaria tomentosa bark extract (B/SRT) | A-549 (lung carcinoma) | Proliferation | IC50 | 40.03 µg/ml | [1] |

| Uncaria tomentosa bark extract (B/96E(37)) | LL/2 (Lewis lung carcinoma) | Proliferation | IC50 | 25.06 µg/ml | [1] |

| Uncaria tomentosa bark extract (B/96E(37)) | KB (cervical carcinoma) | Proliferation | IC50 | 35.69 µg/ml | [1] |

| Uncaria tomentosa bark extract (B/96E(37)) | SW707 (colon adenocarcinoma) | Proliferation | IC50 | 49.06 µg/ml | [1] |

| Uncarine F | HL-60 (leukemia), U-937 (lymphoma) | Growth Inhibition | - | Most active alkaloid ingredient | [2] |

Experimental Protocols:

Cell Proliferation Assay (as referenced in[1])

-

Cell Lines: Human tumor cell lines (KB, MCF-7, A-549, LL/2, SW707) were used.

-

Method: The antiproliferative activity was determined using a sulforhodamine B (SRB) assay. Cells were seeded in 96-well plates and exposed to various concentrations of the Uncaria tomentosa extracts for 72 hours.

-

Data Analysis: The concentration of extract that inhibited cell growth by 50% (IC50) was calculated from dose-response curves.

Anti-Inflammatory Activity

Extracts of Uncaria tomentosa have been shown to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.

Signaling Pathway:

The activation of NF-κB is a critical step in the inflammatory response, leading to the transcription of pro-inflammatory cytokines like TNF-α. Uncaria tomentosa extracts have been demonstrated to inhibit the activation of NF-κB.[3][4]

Experimental Protocols:

NF-κB Activation Assay (as referenced in[3])

-

Cell Line: THP-1 (human monocytic cell line).

-

Method: Cells were treated with Uncaria tomentosa extract and stimulated with lipopolysaccharide (LPS). Nuclear extracts were then prepared, and the activation of NF-κB p50 and p65 subunits was measured using a TransAM NF-κB kit, which is an ELISA-based method.

-

Data Analysis: The optical density was measured to quantify the amount of activated NF-κB.

Neuroprotective Effects

While specific data for this compound is lacking, other alkaloids from Uncaria species have demonstrated neuroprotective properties in vitro. For instance, compounds isolated from Uncaria hirsuta have shown protective effects in neuronal cell models.[5]

Table 2: In Vitro Neuroprotective Activity of Compounds from Uncaria hirsuta

| Compound | Assay | Cell Line | Endpoint | Result (IC50) | Reference |

| 5β-carboxystrictosidine | Intracellular ROS scavenging | mNGF-differentiated PC12 | IC50 | 24.5 µM | [5] |

| Chlorogenic acid | Intracellular ROS scavenging | mNGF-differentiated PC12 | IC50 | 19.7 µM | [5] |

| 5β-carboxystrictosidine | Intracellular calcium level reduction | mNGF-differentiated PC12 | IC50 | 46.9 µM | [5] |

| Chlorogenic acid | Intracellular calcium level reduction | mNGF-differentiated PC12 | IC50 | 27 µM | [5] |

| 5β-carboxystrictosidine | Caspase 3 inhibition | mNGF-differentiated PC12 | IC50 | 25.6 µM | [5] |

| Chlorogenic acid | Caspase 3 inhibition | mNGF-differentiated PC12 | IC50 | 19.4 µM | [5] |

| 5β-carboxystrictosidine | Caspase 9 inhibition | mNGF-differentiated PC12 | IC50 | 24.5 µM | [5] |

| Chlorogenic acid | Caspase 9 inhibition | mNGF-differentiated PC12 | IC50 | 16.3 µM | [5] |

Experimental Protocols:

Intracellular Reactive Oxygen Species (ROS) Scavenging Assay (as referenced in[5])

-

Cell Line: Mouse nerve growth factor (mNGF)-differentiated PC12 cells.

-

Method: Cells were pre-treated with the test compounds and then exposed to 6-hydroxydopamine (6-OHDA) to induce oxidative stress. Intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Data Analysis: The fluorescence intensity, proportional to the ROS levels, was measured, and the IC50 value was calculated.

Conclusion

The available in vitro pharmacological data on Uncaria species reveals a promising range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. These activities are often attributed to the rich alkaloid content of these plants. However, the specific contribution of this compound to these effects remains to be elucidated through dedicated studies on the isolated compound. Future research should focus on the isolation and purification of this compound to perform comprehensive in vitro pharmacological profiling. This will enable the determination of its specific molecular targets, potency (IC50, Ki, EC50 values), and mechanisms of action, thereby providing a clearer understanding of its therapeutic potential for drug development.

References

- 1. Anticancer activity of the Uncaria tomentosa (Willd.) DC. preparations with different oxindole alkaloid composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Uncaria tomentosa acts as a potent TNF-alpha inhibitor through NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiinflammatory actions of cat's claw: the role of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo evaluation of the neuroprotective activity of Uncaria hirsuta Haviland - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Initial Studies of Uncarine A's Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial scientific investigations into the mechanism of action of Uncarine A, an oxindole (B195798) alkaloid derived from Uncaria tomentosa (Cat's Claw). The document synthesizes findings on its anti-inflammatory and anticancer properties, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanisms of Action: An Overview

Initial research into this compound and related oxindole alkaloids from Uncaria tomentosa has unveiled two primary mechanisms of action: the inhibition of the pro-inflammatory NF-κB signaling pathway and the induction of apoptosis and cell cycle arrest in cancer cells. These dual activities position this compound as a compound of significant interest for further therapeutic development.

Anti-inflammatory Mechanism: Inhibition of NF-κB Signaling

A significant body of evidence points to the potent anti-inflammatory effects of Uncaria tomentosa extracts, largely attributed to their rich content of oxindole alkaloids, including this compound. The central mechanism underlying this activity is the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.

NF-κB is a critical transcription factor that orchestrates the expression of numerous genes involved in inflammation and immune responses.[1] Under normal conditions, NF-κB is sequestered in the cytoplasm in an inactive state, bound to its inhibitory protein, IκBα.[1] Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This process allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes, including TNF-α, IL-1β, and IL-6.[1][2]

Extracts of Uncaria tomentosa have been shown to inhibit the LPS-dependent activation of NF-κB.[3][4] This inhibition prevents the nuclear translocation of NF-κB and consequently downregulates the production of pro-inflammatory cytokines like TNF-α.[3][5] Studies have demonstrated that the anti-inflammatory activity of a hydroalcoholic extract of Uncaria tomentosa, containing 5.61% oxindole alkaloids, was significantly higher than that of an aqueous extract with a lower alkaloid content (0.26%), suggesting that the oxindole alkaloids are key bioactive compounds.[6]

Quantitative Data: Inhibition of Inflammatory Markers

The following table summarizes the quantitative data from initial studies on the anti-inflammatory effects of Uncaria tomentosa extracts. It is important to note that these studies often utilize extracts rather than purified this compound, and thus the effects represent the combined action of multiple constituents.

| Extract/Compound | Cell Line/Model | Stimulant | Target | Effect | Concentration/Dose | Reference |

| Uncaria tomentosa Hydroalcoholic Extract | Jurkat cells | TNF-α | NF-κB DNA binding | Inhibition | 100 µg/mL | [6] |

| Uncaria tomentosa Aqueous Extract | Jurkat cells | TNF-α | NF-κB DNA binding | Slight Inhibition | 100 µg/mL | [6] |

| Hexane Extract of Uncaria sinensis | BV2 microglia | LPS | NO Production | Significant Suppression | Dose-dependent | [2] |

| Hexane Extract of Uncaria sinensis | BV2 microglia | LPS | PGE2 Production | Significant Suppression | Dose-dependent | [2] |

| Hexane Extract of Uncaria sinensis | BV2 microglia | LPS | TNF-α, IL-1β, IL-6 | Significant Reduction | Dose-dependent | [2] |

| Uncaria tomentosa Decoction | Not Specified | Not Specified | TNF-α | Inhibition | 1.2–30 ng/mL | [5] |

Experimental Protocols

1. Cell Culture and Treatment:

-

Cell Lines: Human monocyte-like THP-1 cells, Jurkat T cells, or murine BV2 microglia are commonly used.[2][3][6]

-

Culture Conditions: Cells are maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are pre-treated with varying concentrations of Uncaria extracts or purified compounds for a specified duration (e.g., 1 hour) before stimulation with an inflammatory agent like LPS or TNF-α.[6]

2. NF-κB Activation Assays:

-

Electrophoretic Mobility Shift Assay (EMSA): This technique is used to detect NF-κB DNA binding activity. Nuclear extracts from treated and untreated cells are incubated with a radiolabeled DNA probe containing the NF-κB consensus sequence. The protein-DNA complexes are then separated by non-denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. A reduction in the shifted band in treated cells indicates inhibition of NF-κB binding.[6]

-

TransAM Assay: This is a colorimetric ELISA-based method to quantify the activation of NF-κB. Nuclear extracts are added to a 96-well plate coated with an oligonucleotide containing the NF-κB consensus site. Activated NF-κB from the extract binds to the oligonucleotide and is detected by a specific primary antibody, followed by a HRP-conjugated secondary antibody and a colorimetric substrate.[3][4]

3. Cytokine Expression Analysis:

-

Enzyme-Linked Immunosorbent Assay (ELISA): The levels of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.[3][4]

Signaling Pathway Diagram

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Anticancer Mechanism: Induction of Apoptosis and Cell Cycle Arrest

Initial studies have also highlighted the potent anticancer properties of oxindole alkaloids from Uncaria tomentosa, including this compound, primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.

The pro-apoptotic effects of these compounds are multifaceted. Research indicates that extracts from Uncaria tomentosa can induce apoptosis in human leukemia cells through the production of reactive oxygen species (ROS), leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are the executioners of apoptosis.[7] Furthermore, studies on B16-BL6 mouse melanoma cells have shown that treatment with Uncaria tomentosa extracts leads to morphological changes consistent with apoptosis and an increase in the sub-G1 apoptotic cell population.[8]

In addition to inducing apoptosis, this compound and related alkaloids have been observed to cause cell cycle arrest. By halting the progression of the cell cycle at specific checkpoints, these compounds can prevent the proliferation of cancer cells.[9] While the precise molecular targets for this compound-induced cell cycle arrest require further elucidation, related natural compounds have been shown to modulate the expression of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[10][11][12]

Quantitative Data: Anticancer Effects

The table below presents quantitative data from seminal studies investigating the pro-apoptotic and antiproliferative effects of Uncaria tomentosa alkaloids.

| Alkaloid/Extract | Cell Line | Effect | Measurement | Result | Concentration | Time | Reference |

| Pteropodine (A2) and Uncarine F (A4) | CCRF-CEM-C7H2 (leukemia) | Induction of Apoptosis | % Apoptotic Cells | 57% increase | 100 µM | 48 h | [13][14] |

| Uncaria tomentosa Ethanol Extract | B16-BL6 (melanoma) | Inhibition of Cell Viability | MTT Assay | Significant Inhibition | 100 µg/mL | 72 h | [8] |

| Uncaria tomentosa Ethanol Extract | B16-BL6 (melanoma) | Induction of Apoptosis | TUNEL Assay | >15% TUNEL-positive cells | 100 µg/mL | 48 h | [8] |

| Uncaria tomentosa Ethanol Extract | B16-BL6 (melanoma) | Cell Cycle Analysis | Flow Cytometry | Increased sub-G1 population | 100 µg/mL | Not Specified | [8] |

Experimental Protocols

1. Cell Viability Assay:

-

MTT Assay: Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compound. After a specific incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. A decrease in absorbance indicates reduced cell viability.[8]

2. Apoptosis Assays:

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis. Cells are fixed and permeabilized, then incubated with a reaction mixture containing TdT and BrdUTP. The incorporated BrdUTP is then detected using a fluorescently labeled anti-BrdU antibody and analyzed by fluorescence microscopy or flow cytometry.[8]

-

Flow Cytometry for Sub-G1 Population: Cells are harvested, fixed in ethanol, and stained with a DNA-binding dye such as propidium (B1200493) iodide (PI). The DNA content of the cells is then analyzed by flow cytometry. Apoptotic cells with fragmented DNA will have a lower DNA content than cells in the G1 phase and will appear as a "sub-G1" peak in the DNA histogram.[8]

-

Acridine Orange/Ethidium Bromide (AO/EB) Staining: This dual staining method allows for the visualization of apoptotic cells under a fluorescence microscope. Live cells will appear uniformly green, early apoptotic cells will show bright green condensed chromatin, late apoptotic cells will have orange-stained condensed chromatin, and necrotic cells will appear uniformly orange-red.[8]

3. Cell Cycle Analysis:

-

Flow Cytometry: Similar to the sub-G1 analysis, cells are fixed and stained with a DNA-intercalating dye. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content. An accumulation of cells in a particular phase suggests cell cycle arrest at that checkpoint.[10]

Signaling Pathway Diagram

Caption: Induction of apoptosis by this compound via the mitochondrial pathway.

Conclusion and Future Directions

The initial studies on the mechanism of action of this compound and related oxindole alkaloids from Uncaria tomentosa have laid a strong foundation for understanding their therapeutic potential. The dual action of inhibiting NF-κB-mediated inflammation and inducing apoptosis and cell cycle arrest in cancer cells is particularly promising.

However, it is crucial for future research to focus on several key areas:

-

Studies with Purified this compound: Most of the initial research has been conducted with extracts. Studies using highly purified this compound are necessary to definitively attribute the observed biological activities to this specific compound and to determine its precise potency (e.g., IC50 values).

-

Elucidation of Molecular Targets: The direct molecular targets of this compound within the NF-κB and apoptotic pathways need to be identified. This will provide a more detailed understanding of its mechanism of action and could facilitate the development of more potent and selective derivatives.

-

In Vivo Efficacy and Safety: While in vitro studies are promising, further in vivo studies in animal models are essential to evaluate the efficacy, pharmacokinetics, and safety of this compound for both anti-inflammatory and anticancer applications.

-

Synergistic Effects: Investigating the potential synergistic effects of this compound with other chemotherapeutic agents or anti-inflammatory drugs could lead to the development of novel combination therapies with enhanced efficacy and reduced side effects.

References

- 1. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Neuroinflammatory Effects of Uncaria sinensis in LPS-Stimulated BV2 Microglia Cells and Focal Cerebral Ischemic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Uncaria tomentosa acts as a potent TNF-alpha inhibitor through NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Induction of apoptosis by Uncaria tomentosa through reactive oxygen species production, cytochrome c release, and caspases activation in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. The Natural Compound Neobractatin Induces Cell Cycle Arrest by Regulating E2F1 and Gadd45α - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sanguinarine causes cell cycle blockade and apoptosis of human prostate carcinoma cells via modulation of cyclin kinase inhibitor-cyclin-cyclin-dependent kinase machinery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin-A Flavonoid with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Oxindole alkaloids from Uncaria tomentosa induce apoptosis in proliferating, G0/G1-arrested and bcl-2-expressing acute lymphoblastic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

For the attention of researchers, scientists, and drug development professionals, this document provides an in-depth technical guide to the oxindole (B195798) alkaloid Uncarine A and its relatives. It covers their chemical properties, pharmacological activities, and the experimental methodologies used in their study.

Introduction to this compound and Oxindole Alkaloids

This compound is a pentacyclic oxindole alkaloid found in medicinal plants of the Uncaria genus, most notably Uncaria tomentosa (Cat's Claw). These plants have a rich history in traditional medicine, particularly in the Amazon rainforest, for treating a variety of ailments, including inflammatory conditions and digestive disturbances. Oxindole alkaloids are characterized by a spiro-fused oxindole core and are known for their diverse biological activities. This compound, along with its stereoisomers Uncarine C (pteropodine) and Uncarine E (isopteropodine), is a subject of growing scientific interest for its potential therapeutic applications, including neuroprotective, anti-inflammatory, immunomodulatory, and anticancer effects.[1][2]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₄N₂O₄ | [2] |

| Molecular Weight | 368.43 g/mol | [2] |

| CAS Number | 6899-73-6 | [2] |

| Appearance | - | - |

| Solubility | - | - |

| Melting Point | - | - |

Pharmacology and Biological Activity

This compound and related oxindole alkaloids exhibit a range of pharmacological activities, making them promising candidates for drug development. The primary areas of investigation include their neuroprotective, anti-inflammatory, and anticancer properties.

Neuroprotective Activity

Extracts from Uncaria hirsuta, which contains this compound, have demonstrated neuroprotective effects. In a study on 6-hydroxydopamine (6-OHDA)-induced toxicity in PC12 cells, a model for Parkinson's disease, isolated compounds from the plant showed significant protective effects. While the study did not report on this compound specifically, it highlights the potential of this class of compounds in neuroprotection. The observed mechanisms include the scavenging of reactive oxygen species (ROS) and the reduction of intracellular calcium levels.

Table 1: Neuroprotective Activity of Compounds from Uncaria hirsuta

| Compound | Assay | IC₅₀ (µM) |

| 5β-carboxystrictosidine | Intracellular ROS Scavenging | 24.5 |

| Chlorogenic acid | Intracellular ROS Scavenging | 19.7 |

| 5β-carboxystrictosidine | Reduction of Intracellular Calcium | 46.9 |

| Chlorogenic acid | Reduction of Intracellular Calcium | 27.0 |

| 5β-carboxystrictosidine | Caspase 3 Inhibition | 25.6 |

| Chlorogenic acid | Caspase 3 Inhibition | 19.4 |

| 5β-carboxystrictosidine | Caspase 9 Inhibition | 24.5 |

| Chlorogenic acid | Caspase 9 Inhibition | 16.3 |

Source: In vitro and in vivo evaluation of the neuroprotective activity of Uncaria hirsuta Haviland

Anti-inflammatory and Immunomodulatory Activity

Extracts of Uncaria tomentosa have been shown to possess potent anti-inflammatory properties. These effects are believed to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway. The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines. While direct quantitative data for this compound is limited, studies on extracts rich in oxindole alkaloids suggest a significant role in modulating inflammation.

Anticancer Activity

The anticancer potential of Uncaria tomentosa preparations has been evaluated against various cancer cell lines. The cytotoxic effects appear to correlate with the total oxindole alkaloid content of the extracts.

Table 2: In Vitro Anticancer Activity of Uncaria tomentosa Extracts

| Extract | Cell Line | Tumor Type | IC₅₀ (µg/mL) |

| B/96E(37) | LL/2 | Lewis Lung Carcinoma | 25.06 |

| B/96E(37) | KB | Cervical Carcinoma | 35.69 |

| B/96E(37) | SW707 | Colon Adenocarcinoma | 49.06 |

| B/SRT | KB | Cervical Carcinoma | 23.57 |

| B/SRT | MCF-7 | Breast Carcinoma | 29.86 |

| B/SRT | A-549 | Lung Carcinoma | 40.03 |

Source: Anticancer activity of the Uncaria tomentosa (Willd.) DC. preparations with different oxindole alkaloid composition

Furthermore, extracts of Uncaria tomentosa have been found to inhibit the Wnt signaling pathway, which is often dysregulated in cancer. This suggests another potential mechanism for the anticancer activity of its constituent alkaloids.

Pharmacokinetics

A study on six Uncaria alkaloids in mice after oral administration revealed rapid metabolism with half-lives ranging from 0.6 to 4.4 hours. The oral bioavailability varied among the alkaloids, ranging from 27.3% to 68.9%, indicating satisfactory absorption for some compounds.

A preclinical pharmacokinetic study of Villocarine A, another Uncaria alkaloid, in rats showed a large volume of distribution, high clearance, and low oral bioavailability (16.8 ± 0.1%). After oral administration, the maximum plasma concentration (Cmax) of 53.2 ± 10.4 ng/mL was reached at a Tmax of 0.3 ± 0.1 hours.

Table 3: Pharmacokinetic Parameters of Villocarine A in Rats

| Parameter | Route | Value |

| Bioavailability (F) | Oral | 16.8 ± 0.1% |

| Cmax | Oral | 53.2 ± 10.4 ng/mL |

| Tmax | Oral | 0.3 ± 0.1 h |

| Clearance (CL) | Intravenous | 8.2 ± 1.1 L/h/kg |

| Volume of Distribution (Vd) | Intravenous | 100.3 ± 15.6 L/kg |

Source: Preclinical pharmacokinetic studies of villocarine A, an active Uncaria alkaloid

These findings suggest that while Uncaria alkaloids can be absorbed orally, their systemic exposure may be limited by first-pass metabolism. The metabolism is thought to primarily occur via cytochrome P450 enzymes.

Experimental Protocols

This section provides an overview of the methodologies used for the isolation, purification, and biological evaluation of this compound and related oxindole alkaloids.

Isolation and Purification of this compound

A general protocol for the isolation and purification of oxindole alkaloids from Uncaria species involves the following steps:

-

Extraction: The dried and powdered plant material (e.g., bark, hooks) is extracted with a suitable solvent, typically methanol (B129727) or ethanol, often with the addition of a base like ammonium (B1175870) hydroxide (B78521) to facilitate the extraction of alkaloids.

-

Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids from other plant constituents. The extract is dissolved in an acidic aqueous solution, and neutral and acidic compounds are removed by extraction with an organic solvent. The aqueous layer is then basified, and the alkaloids are extracted into an immiscible organic solvent like chloroform (B151607) or dichloromethane.

-

Chromatographic Purification: The enriched alkaloid fraction is then purified using chromatographic techniques.

-

Column Chromatography: Silica gel column chromatography is a common first step for separating the major alkaloid components.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used for the final purification and quantification of individual alkaloids like this compound. A typical mobile phase consists of a mixture of acetonitrile (B52724) and an aqueous buffer.

-

In Vitro Neuroprotection Assay (MTT Assay)

This protocol describes a method to assess the neuroprotective effects of this compound against a neurotoxin-induced cell death in a neuronal cell line (e.g., PC12).

-

Cell Culture: Plate neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Induction of Neurotoxicity: Add a neurotoxin (e.g., 6-OHDA or MPP+) to the wells to induce cell death. Include control wells with untreated cells and cells treated with the neurotoxin alone.

-

Incubation: Incubate the plate for a period sufficient to induce significant cell death in the neurotoxin-only control group (e.g., 24-48 hours).

-

Cell Viability Assessment: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Quantification: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value of this compound for its neuroprotective effect.

NF-κB Inhibition Assay (ELISA-based)

This protocol outlines a method to determine the inhibitory effect of this compound on the activation of the NF-κB transcription factor.

-

Cell Culture and Stimulation: Plate suitable cells (e.g., macrophages or monocytes) in a culture dish. Treat the cells with various concentrations of this compound for a predetermined time, followed by stimulation with an NF-κB activator like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

-

Nuclear Extraction: After stimulation, harvest the cells and perform nuclear extraction to isolate the nuclear proteins.

-

ELISA Assay: Use a commercial NF-κB ELISA kit. The wells of the ELISA plate are coated with an oligonucleotide containing the NF-κB consensus binding site.

-

Binding Reaction: Add the nuclear extracts to the wells and incubate to allow the activated NF-κB to bind to the oligonucleotide.

-

Detection: Wash the wells and add a primary antibody specific for the p65 subunit of NF-κB, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Quantification: Add a chromogenic substrate and measure the absorbance at the appropriate wavelength. The intensity of the color is proportional to the amount of activated NF-κB.

-

Data Analysis: Determine the effect of this compound on NF-κB activation by comparing the absorbance values of treated and untreated stimulated cells. Calculate the IC₅₀ value for the inhibition.

Wnt Signaling Inhibition Assay (Luciferase Reporter Assay)

This protocol describes a cell-based luciferase reporter assay to screen for inhibitors of the Wnt/β-catenin signaling pathway.

-

Cell Transfection: Transfect a suitable cancer cell line with a Wnt-responsive TCF-reporter plasmid that drives the expression of a luciferase gene.

-